molecular formula C18H20ClFN2O B11312290 N-(2-chloro-6-fluorobenzyl)-2-ethyl-N-(pyridin-2-yl)butanamide

N-(2-chloro-6-fluorobenzyl)-2-ethyl-N-(pyridin-2-yl)butanamide

Cat. No.: B11312290
M. Wt: 334.8 g/mol
InChI Key: IWNDWXWTEYBOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide is an organic compound characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group, an ethyl chain, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide typically involves several steps, including the formation of the chlorinated and fluorinated phenyl group, the attachment of the ethyl chain, and the incorporation of the pyridine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the various steps of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide include:

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-(pyridin-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20ClFN2O

Molecular Weight

334.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C18H20ClFN2O/c1-3-13(4-2)18(23)22(17-10-5-6-11-21-17)12-14-15(19)8-7-9-16(14)20/h5-11,13H,3-4,12H2,1-2H3

InChI Key

IWNDWXWTEYBOAW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.